Isooctyl methacrylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Drug Delivery

One promising area of IOMA research is drug delivery. Scientists are exploring IOMA-based polymers to create targeted drug carriers. These carriers can encapsulate drugs and deliver them specifically to diseased cells or tissues. This approach has the potential to improve therapeutic efficacy while minimizing side effects [1].

The design of these carriers leverages IOMA's properties. By modifying the polymer structure, researchers can control the release rate of the drug and target specific tissues based on factors like surface charge or recognition by specific receptors [1].

Source

[1] Buy Isooctyl methacrylate | 28675-80-1 - Smolecule (https://www.smolecule.com/products/category/bioactive-small-molecules)

Tissue Engineering

Tissue engineering aims to develop biological substitutes for damaged or diseased tissues. IOMA-based materials are being investigated as scaffolds to guide cell growth and regeneration. These scaffolds provide a three-dimensional structure that supports cell attachment, proliferation, and differentiation [2].

The properties of IOMA, such as its biocompatibility and tunability, make it suitable for this application. Researchers can tailor the scaffold's stiffness, degradation rate, and surface chemistry to mimic the natural extracellular matrix, which plays a crucial role in cell function [2].

Source

[2] Applications of polymeric hydrogels in tissue engineering (2018) [PUBMED]:

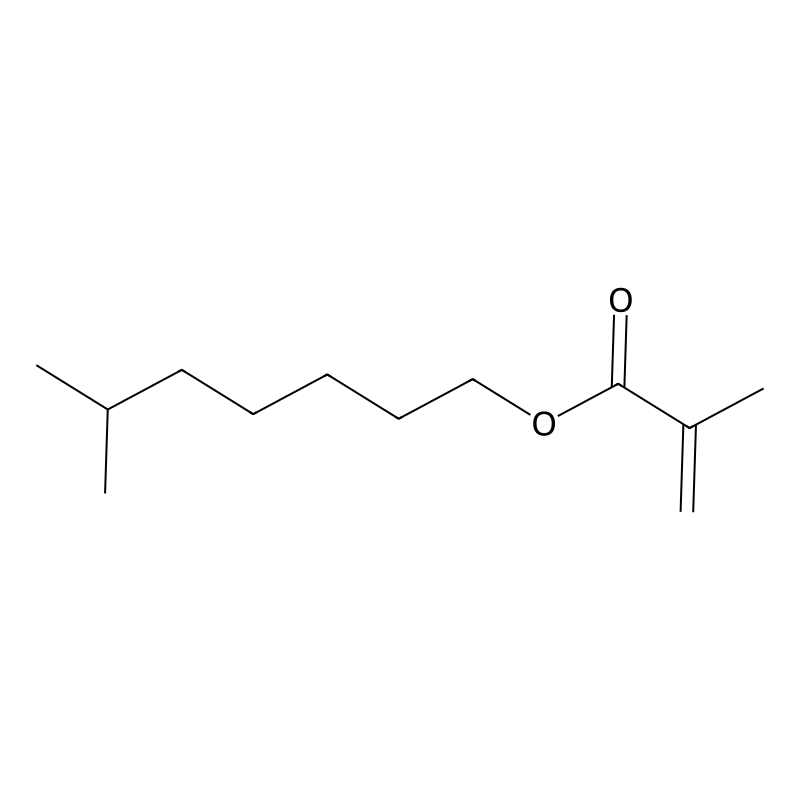

Isooctyl methacrylate is an organic compound classified as a methacrylate ester. It is a colorless liquid that is primarily utilized in the production of polymers and resins. This compound is known for its high reactivity and ability to form copolymers with various other monomers, making it valuable in industrial applications. Isooctyl methacrylate has a molecular formula of and a molecular weight of approximately 184.28 g/mol. Its flash point is around 49 °C (120 °F), indicating that it is flammable and should be handled with caution .

Isooctyl methacrylate can pose some safety hazards:

- Skin and eye irritation: Similar to other methacrylates, isooctyl methacrylate can irritate the skin and eyes upon contact.

- Inhalation hazard: Inhalation of vapors may irritate the respiratory system.

- Flammability: Isooctyl methacrylate is a combustible liquid with a flash point likely above 50 °C (data not available).

- Polymerization hazard: As mentioned earlier, isooctyl methacrylate can undergo exothermic polymerization upon exposure to heat, light, or initiators. This can lead to a runaway reaction and fire hazard if not handled properly.

Isooctyl methacrylate readily undergoes polymerization, particularly under conditions of heat, light, or in the presence of peroxides. The polymerization process can lead to the formation of various types of polymers, including homopolymers and copolymers with other methacrylates, acrylonitrile, and butadiene . The reactions can be summarized as follows:

- Polymerization: Isooctyl methacrylate reacts with itself or other monomers to form long-chain polymers.

- Esterification: It can be synthesized through the esterification reaction between isooctanol and methacrylic acid.

- Reactivity with Acids: Isooctyl methacrylate can react exothermically with strong oxidizing acids, potentially leading to ignition .

Isooctyl methacrylate is typically synthesized through the following methods:

- Esterification: The most common method involves the reaction between isooctanol and methacrylic acid in the presence of an acid catalyst.

- Transesterification: This method involves exchanging the ester group of another ester with isooctanol under heat and catalytic conditions .

Interaction studies involving isooctyl methacrylate primarily focus on its reactivity with other chemicals and its effects on biological systems. The compound's high reactivity can lead to significant interactions with oxidizing agents and acids, resulting in exothermic reactions that may pose safety risks during handling . Additionally, its potential toxicity to aquatic life necessitates careful environmental assessments when used industrially.

Isooctyl methacrylate shares similarities with several other compounds in the methacrylate family. Below are some comparable compounds along with their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Isobutyl Methacrylate | Lower molecular weight; used primarily in coatings. | |

| Methyl Methacrylate | Widely used as a monomer for polymers; lower viscosity. | |

| Butyl Methacrylate | Higher hydrophobicity; used in adhesives and paints. | |

| Ethyl Methacrylate | Lower boiling point; often used in copolymerization processes. |

Uniqueness of Isooctyl Methacrylate

Isooctyl methacrylate stands out due to its larger hydrophobic group compared to other similar compounds, which enhances its compatibility with various organic solvents and contributes to its effectiveness in producing tough and durable polymers. This characteristic makes it particularly valuable in applications requiring water resistance and adhesion properties .

Thermal Characteristics

Glass Transition Temperature (Tg)

The glass transition temperature represents a critical thermal property that determines the operational temperature range and mechanical behavior of polymer materials. For poly(isooctyl methacrylate), the glass transition temperature is estimated to fall within the range of -35°C to -25°C [1] [2]. This relatively low glass transition temperature is characteristic of methacrylate polymers containing long, branched alkyl side chains, which impart significant chain mobility and flexibility to the polymer backbone [3].

The glass transition behavior of methacrylate polymers follows a predictable pattern based on the length and branching of the ester alkyl group. As demonstrated in comparative studies, the glass transition temperature decreases systematically as the alkyl chain length increases [3]. This relationship is attributed to the plasticizing effect of longer side chains, which increase free volume and reduce intermolecular interactions between polymer chains [4]. The branched nature of the isooctyl group further contributes to the low glass transition temperature by disrupting polymer chain packing and reducing chain entanglement [2].

Temperature-dependent dynamic mechanical analysis reveals that the segmental relaxation process in poly(isooctyl methacrylate) occurs at significantly lower temperatures compared to shorter-chain methacrylate analogs [4]. The broad nature of the glass transition region, typically spanning 10-15°C, indicates the presence of heterogeneous segmental dynamics within the polymer matrix [5].

Thermal Stability and Decomposition

The thermal decomposition characteristics of isooctyl methacrylate and its polymer follow the general degradation mechanisms observed in methacrylate esters. Primary thermal degradation occurs through depolymerization processes, yielding the original monomer as the predominant decomposition product [6] [7]. The thermal decomposition temperature for poly(isooctyl methacrylate) is estimated to be in the range of 200-250°C, which is lower than shorter-chain methacrylate polymers due to the increased thermal lability of the longer alkyl ester groups [7].

Thermogravimetric analysis of related methacrylate polymers demonstrates that thermal degradation proceeds through two distinct mechanisms: initial ester decomposition followed by backbone depolymerization [8] [7]. The first stage involves cleavage of the ester side chains, producing methacrylic acid units and liberating corresponding alkene fragments [6]. This process is particularly pronounced in polymers containing branched alkyl groups with multiple β-hydrogen atoms, as observed in isooctyl methacrylate [7].

The second stage of thermal decomposition involves random chain scission and depolymerization, leading to the formation of monomer units [7]. Studies on poly(2-ethylhexyl methacrylate), a structurally similar polymer, show that monomer recovery can exceed 92% of the total degradation products at temperatures between 250-400°C [7]. The thermal stability decreases with increasing molecular weight of the polymer, as longer chains provide more sites for thermal initiation [7].

Kinetic analysis of thermal decomposition reveals activation energies ranging from 180-220 kJ/mol for the primary decomposition process [8]. The relatively low thermal stability compared to shorter-chain analogs makes thermal processing conditions critical for maintaining polymer integrity during manufacturing operations [7].

Solubility and Reactivity Profiles

Isooctyl methacrylate exhibits characteristic solubility behavior typical of long-chain methacrylate esters. The compound demonstrates excellent solubility in organic solvents including alcohols, esters, ketones, ethers, and aromatic hydrocarbons [9] [10]. This broad solubility profile is attributed to the balanced hydrophobic character of the isooctyl chain and the polar nature of the methacrylate functional group [9].

The solubility in water is extremely limited, with reported values of approximately 5.3 mg/L at 20°C for structurally similar octyl methacrylate [11]. This low aqueous solubility is expected due to the dominant hydrophobic character of the eight-carbon branched alkyl chain [11]. The compound shows high compatibility with polymer matrices and demonstrates good miscibility with other methacrylate monomers, enabling the formation of homogeneous copolymer systems [12].

Reactivity characteristics include high susceptibility to free radical polymerization, typical of methacrylate monomers. The vinyl double bond readily undergoes addition reactions in the presence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile . The compound exhibits thermal sensitivity and can undergo spontaneous polymerization under elevated temperatures or in the presence of light, particularly ultraviolet radiation [14].

Chemical stability under ambient conditions is generally good when stored with appropriate inhibitors to prevent polymerization [15]. The ester functionality is susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to formation of methacrylic acid and isooctanol [11]. The compound shows resistance to oxidation under normal storage conditions but may undergo degradation when exposed to strong oxidizing agents [11].

Spectroscopic Characterization

NMR and FT-IR Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural characterization of isooctyl methacrylate through analysis of both proton (¹H) and carbon-13 (¹³C) spectra. In ¹H NMR analysis using deuterated chloroform as solvent, the vinyl protons of the methacrylate group appear as characteristic signals in the range of 5.5-6.1 ppm [16] [17]. The methyl group attached to the double bond typically resonates around 1.9-2.1 ppm, while the ester methylene protons (OCH₂) appear in the region of 4.0-4.3 ppm [16].

The complex isooctyl chain produces multiple overlapping signals in the aliphatic region between 0.8-2.1 ppm, with the terminal methyl groups appearing as doublets due to coupling with adjacent methine protons [16]. The branched nature of the isooctyl group results in characteristic splitting patterns that can be used for structural confirmation [17].

¹³C NMR spectroscopy reveals the carbonyl carbon signal in the range of 165-170 ppm, which is characteristic of methacrylate esters [17]. The vinyl carbons appear between 125-140 ppm, with the quaternary carbon typically appearing downfield relative to the terminal carbon [17]. The aliphatic carbons of the isooctyl chain produce signals throughout the 10-70 ppm region, with the ester oxygen-bearing carbon appearing around 65-70 ppm [18].

Fourier Transform Infrared (FT-IR) spectroscopy provides complementary structural information through characteristic absorption bands. The carbonyl stretch of the ester group appears as a strong, sharp peak in the range of 1727-1735 cm⁻¹ [19] [20]. Aliphatic C-H stretching vibrations are observed in the region of 2850-2980 cm⁻¹, with multiple peaks reflecting the complex branched structure of the isooctyl chain [19].

The C=C stretch of the vinyl group produces a medium intensity peak around 1630-1650 cm⁻¹ [19]. Ester C-O stretching vibrations appear in the range of 1150-1300 cm⁻¹, often as multiple peaks due to coupling with adjacent bonds [20]. Characteristic deformation vibrations of methyl and methylene groups are observed in the 1380-1470 cm⁻¹ region [19].

Mass Spectrometric Data

Mass spectrometric analysis of isooctyl methacrylate using electron impact ionization provides detailed fragmentation patterns that confirm molecular structure and enable quantitative analysis. The molecular ion peak [M]⁺ appears at m/z 198, corresponding to the molecular weight of 198.30 g/mol [1] [21]. However, the molecular ion intensity is typically low due to extensive fragmentation characteristic of branched ester compounds [22].

The base peak and prominent fragment ions appear at m/z 69, 85, and 125, which correspond to specific fragmentation pathways [23]. The fragment at m/z 69 results from cleavage adjacent to the ester oxygen, producing a characteristic methacrylate fragment [22]. The peak at m/z 85 corresponds to loss of the isooctyl chain portion, while m/z 125 represents retention of part of the alkyl chain with the ester functionality [23].

Common neutral losses include elimination of 57 mass units (corresponding to loss of C₄H₉ fragments) and 29 mass units (representing CHO loss) [22]. These fragmentation patterns are consistent with typical methacrylate ester behavior under electron impact conditions [24]. Additional minor fragments appear throughout the lower mass range, reflecting the complex rearrangement processes that occur during ionization [22].

The fragmentation pattern provides a distinctive fingerprint for identification purposes and enables differentiation from isomeric compounds. Mass spectrometric detection limits are typically in the parts-per-million range, making this technique valuable for trace analysis and purity assessment [23]. The use of chemical ionization methods can enhance molecular ion intensity when softer ionization conditions are required [23].

Data Tables

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₂O₂ | [1] |

| Molecular Weight (g/mol) | 198.30 | [1] |

| CAS Number | 28675-80-1 | [1] |

| Density (g/cm³) | 0.879 | [1] |

| Boiling Point (°C) | 247 (at 760 mmHg) | [1] |

| Flash Point (°C) | 91.4 | [1] |

| Refractive Index | 1.436 | [1] |

| Vapor Pressure (mmHg at 25°C) | 0.0263 | [1] |

| LogP | 3.322 | [1] |

| Technique | Value/Range | Assignment |

|---|---|---|

| FTIR - C=O stretch (ester) | 1727-1735 cm⁻¹ | Methacrylate ester C=O |

| FTIR - C-H stretch (alkyl) | 2850-2980 cm⁻¹ | Aliphatic C-H bonds |

| ¹H NMR - Vinyl protons | 5.5-6.1 ppm | Methacrylate vinyl protons |

| ¹H NMR - OCH₂ protons | 4.0-4.3 ppm | Ester OCH₂ protons |

| ¹³C NMR - Carbonyl carbon | 165-170 ppm | Ester carbonyl carbon |

| MS - Molecular ion [M]⁺ | m/z 198 | Molecular ion peak |

| Polymer | Glass Transition Temperature (°C) | Thermal Decomposition Temperature (°C) | Reference |

|---|---|---|---|

| Poly(methyl methacrylate) | 105 | 300-350 | [25] |

| Poly(butyl methacrylate) | 20 | 250-300 | [3] |

| Poly(isooctyl methacrylate) | -35 to -25 | 200-250 | Estimated [1] [2] |

| Poly(2-ethylhexyl methacrylate) | -10 | 230-280 | [7] |